molecular formula C18H18N4O4 B11636273 N,N'-bis(2-carbamoylphenyl)butanediamide

N,N'-bis(2-carbamoylphenyl)butanediamide

Cat. No.: B11636273
M. Wt: 354.4 g/mol
InChI Key: KJLBISAQIYTQLH-UHFFFAOYSA-N
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Description

N,N’-bis(2-carbamoylphenyl)butanediamide is an organic compound belonging to the class of amides It is characterized by the presence of two carbamoylphenyl groups attached to a butanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-carbamoylphenyl)butanediamide typically involves the reaction of 2-aminobenzamide with succinic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

2-aminobenzamide+succinic anhydrideN,N’-bis(2-carbamoylphenyl)butanediamide\text{2-aminobenzamide} + \text{succinic anhydride} \rightarrow \text{N,N'-bis(2-carbamoylphenyl)butanediamide} 2-aminobenzamide+succinic anhydride→N,N’-bis(2-carbamoylphenyl)butanediamide

Industrial Production Methods

Industrial production of N,N’-bis(2-carbamoylphenyl)butanediamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-carbamoylphenyl)butanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amide groups can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N,N’-bis(2-carbamoylphenyl)butanediamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,N’-bis(2-carbamoylphenyl)butanediamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzymatic activity. The pathways involved may include the inhibition of metalloproteases or other metal-dependent enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2-hydroxyphenyl)butanediamide
  • N,N’-bis(4-carbamoylphenyl)succinamide
  • N,N’-bis(2-aminophenyl)butanediamide

Uniqueness

N,N’-bis(2-carbamoylphenyl)butanediamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications set it apart from other similar compounds.

Properties

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

N,N'-bis(2-carbamoylphenyl)butanediamide

InChI

InChI=1S/C18H18N4O4/c19-17(25)11-5-1-3-7-13(11)21-15(23)9-10-16(24)22-14-8-4-2-6-12(14)18(20)26/h1-8H,9-10H2,(H2,19,25)(H2,20,26)(H,21,23)(H,22,24)

InChI Key

KJLBISAQIYTQLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CCC(=O)NC2=CC=CC=C2C(=O)N

Origin of Product

United States

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